An In-depth Technical Guide to the Synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride
An In-depth Technical Guide to the Synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, a key pharmaceutical intermediate. The synthesis is strategically divided into three core stages: the ring expansion of a readily available starting material to construct the azepane core, the subsequent formation of a key hydrazine intermediate via reductive amination, and the final acylation to yield the target molecule, followed by its conversion to the hydrochloride salt for improved stability and handling. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction
N'-(1-Methylazepan-4-YL)benzohydrazide and its hydrochloride salt are pivotal intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The unique structural combination of a benzohydrazide moiety and a seven-membered azepane ring makes it a valuable building block in medicinal chemistry. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The azepane scaffold provides a flexible yet constrained cyclic amine structure, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide will delineate a robust and efficient synthetic route to N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride, commencing with commercially available N-methyl-4-piperidone. Each synthetic step is presented with detailed experimental procedures, causality behind the choice of reagents and conditions, and characterization data for the key intermediates and the final product.
Overall Synthesis Pathway
The synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride is accomplished through a three-step sequence, as illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride.
Part 1: Synthesis of 1-Methylazepan-4-one
The initial and crucial step in this synthetic pathway is the construction of the seven-membered azepane ring. A one-carbon ring expansion of the readily available N-methyl-4-piperidone is an efficient strategy. The Tiffeneau-Demjanov rearrangement provides a reliable method for this transformation.[1][2][3][4][5] This reaction proceeds through the formation of a cyanohydrin, followed by reduction to an amino alcohol, and subsequent diazotization and rearrangement to the desired cycloalkanone.
Experimental Protocol: Tiffeneau-Demjanov Ring Expansion
Step 1a: Formation of 1-Methyl-4-cyanopiperidin-4-ol
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In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is prepared with caution due to its high toxicity.
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N-methyl-4-piperidone is dissolved in a suitable solvent such as a mixture of diethyl ether and water.
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The aqueous KCN solution is added dropwise to the solution of N-methyl-4-piperidone at a low temperature (typically 0-5 °C) with vigorous stirring.
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The reaction mixture is stirred for several hours at low temperature, and then allowed to warm to room temperature.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Step 1b: Reduction of the Cyanohydrin to 4-(Aminomethyl)-1-methylpiperidin-4-ol
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The crude cyanohydrin is dissolved in a suitable solvent like diethyl ether or tetrahydrofuran (THF).
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This solution is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
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The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.
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The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the amino alcohol.
Step 1c: Diazotization and Rearrangement to 1-Methylazepan-4-one
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The 4-(aminomethyl)-1-methylpiperidin-4-ol is dissolved in dilute aqueous acid (e.g., hydrochloric acid or acetic acid).
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The solution is cooled to 0-5 °C in an ice bath.
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A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution of the amino alcohol.
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After the addition, the reaction mixture is stirred at low temperature for a period of time and then allowed to warm to room temperature.
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The reaction mixture is then made basic and extracted with a suitable organic solvent (e.g., dichloromethane).
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The combined organic extracts are dried and concentrated. The crude product is purified by vacuum distillation or column chromatography to afford 1-methylazepan-4-one.
Data Presentation: 1-Methylazepan-4-one
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~70-75 °C at reduced pressure |
| ¹H NMR (CDCl₃, δ) | ~2.3-2.5 (m, 4H), 2.5-2.7 (m, 4H), 2.3 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~212.0 (C=O), 58.0, 46.0, 42.0, 28.0 |
Part 2: Synthesis of 4-Hydrazinyl-1-methylazepane
The second stage of the synthesis involves the conversion of the ketone functional group of 1-methylazepan-4-one into a hydrazine moiety. This is achieved through a reductive amination reaction with hydrazine. This transformation typically proceeds via the in-situ formation of a hydrazone intermediate, which is then reduced to the corresponding hydrazine.
Experimental Protocol: Reductive Amination
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To a solution of 1-methylazepan-4-one in a suitable protic solvent such as methanol or ethanol, an excess of hydrazine hydrate is added.
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The mixture is stirred at room temperature for a period to allow for the formation of the hydrazone intermediate.
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A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. The pH of the solution is maintained slightly acidic (pH 5-6) by the addition of a weak acid like acetic acid to facilitate the reduction.[6]
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The reaction is stirred at room temperature until the starting ketone is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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The solvent is removed under reduced pressure.
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The residue is taken up in water, made basic with a strong base (e.g., NaOH), and extracted with an organic solvent like dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude 4-hydrazinyl-1-methylazepane, which can be used in the next step without further purification or can be purified as its hydrochloride salt.
Part 3: Synthesis of N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride
The final stage of the synthesis involves the acylation of the prepared 4-hydrazinyl-1-methylazepane with benzoyl chloride to form the desired benzohydrazide. The resulting free base is then converted to its hydrochloride salt to enhance its stability and ease of handling.
Experimental Protocol: Acylation and Salt Formation
Step 3a: Acylation with Benzoyl Chloride
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The crude 4-hydrazinyl-1-methylazepane is dissolved in a suitable aprotic solvent such as dichloromethane or THF.
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The solution is cooled to 0 °C in an ice bath.
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A base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.
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Benzoyl chloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
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The reaction is monitored by TLC for the disappearance of the starting hydrazine.
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Upon completion, the reaction mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude N'-(1-methylazepan-4-YL)benzohydrazide.
Step 3b: Formation of the Hydrochloride Salt
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The crude N'-(1-methylazepan-4-YL)benzohydrazide is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
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A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.
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The hydrochloride salt typically precipitates out of the solution.
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The mixture is stirred for a short period, and the solid product is collected by filtration.
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The collected solid is washed with a cold solvent (e.g., diethyl ether) and dried under vacuum to afford pure N'-(1-methylazepan-4-YL)benzohydrazide hydrochloride.
Data Presentation: N'-(1-Methylazepan-4-YL)benzohydrazide Hydrochloride
| Property | Value |
| Molecular Formula | C₁₄H₂₂ClN₃O |
| Molecular Weight | 283.80 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, δ) | ~10.5 (s, 1H, NH), ~8.0-7.5 (m, 5H, Ar-H), ~3.5-3.0 (m, 5H), ~2.8 (s, 3H, N-CH₃), ~2.2-1.8 (m, 6H) |
| ¹³C NMR (DMSO-d₆, δ) | ~165.0 (C=O), ~132.0, ~131.0, ~128.0, ~127.0, ~58.0, ~55.0, ~45.0, ~30.0, ~25.0 |
| Mass Spec (ESI+) | m/z 248.19 [M+H]⁺ (for free base) |
Conclusion
This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of N'-(1-Methylazepan-4-YL)benzohydrazide hydrochloride. By providing detailed, step-by-step protocols, explanations of the underlying chemical principles, and characterization data, this document aims to equip researchers and scientists in the field of drug development with the necessary information to confidently and efficiently synthesize this important pharmaceutical intermediate. The presented methodologies are based on established and reliable chemical transformations, ensuring a high degree of success and reproducibility.
References
- Demjanov, N. J.; Doyarenko, M. Chem. Ber. 1922, 55, 2718-2727.
- Tiffeneau, M.; Weill, P.; Tchoubar, B. C. R. Acad. Sci. 1937, 205, 54-56.
- Smith, P. A. S.; Baer, D. R. Org. React.1960, 11, 157-188.
- Organic Syntheses, Coll. Vol. 4, p.927 (1963); Vol. 34, p.96 (1954).
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Wikipedia contributors. (2023, December 15). Demjanov rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2021, August 15). 30.3: Tiffeneau-Demjanov Rearrangement. Retrieved January 25, 2026, from [Link]
